An In-depth Technical Guide to 3-(4-Fluorophenyl)-2,2-dimethylpropanoic Acid: Properties, Synthesis, and Characterization
An In-depth Technical Guide to 3-(4-Fluorophenyl)-2,2-dimethylpropanoic Acid: Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(4-Fluorophenyl)-2,2-dimethylpropanoic acid, a fluorinated analogue of pivalic acid. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related compounds and established chemical principles to offer a robust guide for researchers. The following sections detail the predicted physicochemical properties, a proposed synthetic route, comprehensive characterization methodologies, and a discussion of potential applications based on the broader class of arylpropanoic acid derivatives. This guide is intended to serve as a foundational resource for scientists interested in the synthesis, study, and potential application of this compound in medicinal chemistry and materials science.
Introduction
3-(4-Fluorophenyl)-2,2-dimethylpropanoic acid is a carboxylic acid featuring a pivalic acid core structure with a 4-fluorophenyl substituent. The incorporation of a fluorine atom into organic molecules is a common strategy in drug discovery to modulate metabolic stability, binding affinity, and bioavailability. The 2,2-dimethylpropyl (neopentyl) group provides steric bulk, which can influence the molecule's interaction with biological targets and its metabolic profile. While arylpropanoic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs), the specific biological activities of this particular analogue have not been extensively reported. This guide aims to fill the knowledge gap by providing a detailed theoretical and practical framework for its study.
Physicochemical Properties
Table 1: Physicochemical Properties of 3-(4-Fluorophenyl)-2,2-dimethylpropanoic Acid and Related Compounds
| Property | 3-(4-Fluorophenyl)-2,2-dimethylpropanoic acid (Predicted/Estimated) | Pivalic Acid (Experimental) | 3-(4-Fluorophenyl)propionic Acid (Experimental) |
| IUPAC Name | 3-(4-Fluorophenyl)-2,2-dimethylpropanoic acid | 2,2-Dimethylpropanoic acid | 3-(4-Fluorophenyl)propanoic acid |
| CAS Number | Not available | 75-98-9[1][2][3][4][5][6] | 459-31-4[7][8][9][10] |
| Molecular Formula | C₁₁H₁₃FO₂ | C₅H₁₀O₂[1][2][3] | C₉H₉FO₂[7][8][9] |
| Molecular Weight | 196.22 g/mol | 102.13 g/mol [1][2] | 168.16 g/mol [7][8][9] |
| Melting Point | 40-60 °C | 35 °C[1][3][6] | 86-91 °C[9][10] |
| Boiling Point | > 200 °C | 163.7 °C[1][3][6] | 278.9 ± 15.0 °C at 760 mmHg[9] |
| Solubility | Soluble in organic solvents (DMSO, methanol, ethanol, diethyl ether), sparingly soluble in water. | Sparingly soluble in water, very soluble in ethanol and diethyl ether.[3][6] | Soluble in DMSO.[11] |
| pKa | ~4.5 - 5.0 | 5.03[1][3][6] | Not available |
Synthesis and Purification
A plausible synthetic route for 3-(4-Fluorophenyl)-2,2-dimethylpropanoic acid involves the alkylation of a suitable precursor. The following is a proposed, detailed protocol based on established organic synthesis methodologies for similar compounds.
Proposed Synthetic Workflow
Caption: Proposed synthesis of 3-(4-Fluorophenyl)-2,2-dimethylpropanoic acid.
Step-by-Step Experimental Protocol
Step 1: Formation of the Enolate
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium to a solution of diisopropylamine in THF to generate lithium diisopropylamide (LDA) in situ.
-
To this LDA solution, add tert-butyl isobutyrate dropwise via the dropping funnel. Allow the mixture to stir for 1 hour at -78 °C to ensure complete enolate formation.
Step 2: Alkylation
-
Dissolve 4-fluorobenzyl bromide in anhydrous THF.
-
Add the 4-fluorobenzyl bromide solution dropwise to the enolate solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
Step 3: Work-up and Extraction
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude tert-butyl 3-(4-fluorophenyl)-2,2-dimethylpropanoate.
Step 4: Hydrolysis
-
Dissolve the crude ester in a mixture of dioxane and concentrated hydrochloric acid.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice water.
Step 5: Isolation and Purification
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield the crude 3-(4-Fluorophenyl)-2,2-dimethylpropanoic acid.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.
Spectroscopic Characterization
The following section outlines the expected spectroscopic data for 3-(4-Fluorophenyl)-2,2-dimethylpropanoic acid based on its chemical structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):
-
δ 1.25 (s, 6H): Two equivalent methyl groups (CH₃) at the C2 position.
-
δ 2.85 (s, 2H): Methylene protons (CH₂) at the C3 position.
-
δ 7.00 (t, J = 8.6 Hz, 2H): Two aromatic protons ortho to the fluorine atom.
-
δ 7.15 (dd, J = 8.6, 5.4 Hz, 2H): Two aromatic protons meta to the fluorine atom.
-
δ 11.0-12.0 (br s, 1H): Carboxylic acid proton (-COOH).
¹³C NMR (100 MHz, CDCl₃):
-
δ 24.5: Methyl carbons (C(CH₃)₂).
-
δ 45.0: Quaternary carbon (C(CH₃)₂).
-
δ 48.0: Methylene carbon (-CH₂-).
-
δ 115.0 (d, JCF = 21 Hz): Aromatic carbons ortho to the fluorine atom.
-
δ 130.5 (d, JCF = 8 Hz): Aromatic carbons meta to the fluorine atom.
-
δ 135.0 (d, JCF = 3 Hz): Aromatic carbon ipso to the CH₂ group.
-
δ 161.5 (d, JCF = 245 Hz): Aromatic carbon attached to the fluorine atom.
-
δ 184.0: Carboxylic acid carbon (-COOH).
¹⁹F NMR (376 MHz, CDCl₃):
-
A single resonance is expected in the typical range for an aryl fluoride, approximately -115 to -120 ppm.
Infrared (IR) Spectroscopy
-
~3300-2500 cm⁻¹ (broad): O-H stretching of the carboxylic acid.
-
~2970 cm⁻¹: C-H stretching of the methyl and methylene groups.
-
~1700 cm⁻¹: C=O stretching of the carboxylic acid.
-
~1600, 1510 cm⁻¹: C=C stretching of the aromatic ring.
-
~1230 cm⁻¹: C-F stretching.
-
~1160 cm⁻¹: C-O stretching of the carboxylic acid.
Mass Spectrometry (MS)
-
Electron Ionization (EI-MS): The molecular ion peak (M⁺) would be expected at m/z = 196. Key fragmentation patterns would likely include the loss of the carboxylic acid group (-COOH, 45 Da) and the benzylic fragment.
-
Electrospray Ionization (ESI-MS): In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z = 195.
Characterization Workflow
Caption: Workflow for the spectroscopic characterization of the final product.
Potential Applications and Biological Activity
Arylpropanoic acid derivatives are a well-known class of pharmaceuticals with a wide range of biological activities, most notably as NSAIDs.[12] The introduction of a fluorine atom and the neopentyl group in 3-(4-Fluorophenyl)-2,2-dimethylpropanoic acid could lead to novel pharmacological properties. Potential areas of investigation include:
-
Anti-inflammatory Activity: As an analogue of known NSAIDs, this compound could be investigated for its ability to inhibit cyclooxygenase (COX) enzymes.[13]
-
Anticancer Activity: Various propanoic acid derivatives have been explored for their potential as anticancer agents.[14][15]
-
Antimicrobial Activity: The unique structural features may confer antimicrobial properties.[16]
Further research is required to elucidate the specific biological activities and potential therapeutic applications of this compound.
Safety and Handling
Based on the Safety Data Sheets (SDS) for structurally similar compounds like 3-(4-Fluorophenyl)propionic acid, the following precautions should be observed:
-
Hazard Statements: May be harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[7]
-
Precautionary Statements:
-
Wear protective gloves, eye protection, and face protection.
-
Use only in a well-ventilated area.
-
Avoid breathing dust.
-
Wash skin thoroughly after handling.
-
-
First Aid:
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If on skin: Wash with plenty of soap and water.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
-
If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.
-
Always consult the specific Safety Data Sheet for the compound before handling.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of 3-(4-Fluorophenyl)-2,2-dimethylpropanoic acid. By leveraging data from analogous compounds and fundamental chemical principles, we have outlined its likely physicochemical properties, a detailed synthetic protocol, and a thorough characterization workflow. The discussion on potential applications highlights the promise of this molecule in various fields of chemical and biological research. It is our hope that this guide will serve as a valuable resource for scientists and researchers, stimulating further investigation into this and other novel fluorinated compounds.
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